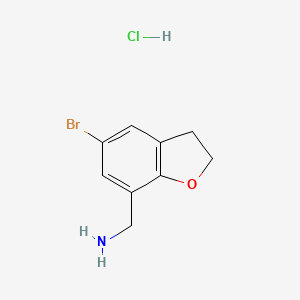

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Description

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a halogenated benzofuran derivative with a methanamine group substituted at the 7-position of the dihydrobenzofuran scaffold. The bromine atom at the 5-position distinguishes it from related chloro- or non-halogenated analogs.

Properties

IUPAC Name |

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVFNSHVPPEZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can involve several steps.

Bromination: The synthesis may begin with the bromination of 7-methyl-1-benzofuran-2-ylmethanamine to introduce a bromine atom at the 5-position of the benzofuran ring. This reaction uses bromine (Br2) in a solvent like acetic acid or chloroform.

Amination: The methanamine group can be introduced through a nucleophilic substitution reaction. The brominated intermediate reacts with an amine source like ammonia or methylamine under basic conditions.

Detailed Example: Synthesis of Amino Derivatives

Amino derivatives can be synthesized using a specific procedure that involves several steps:

- A compound, such as methyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-benzofuran-3-carboxylate, is dissolved in acetone.

- An appropriate amine and powdered anhydrous K2CO3 are added to the solution.

- The reaction mixture is refluxed for 16-24 hours.

- After the reaction is completed, the mixture is filtered, and the solvent is evaporated.

- The residue is purified using column chromatography with eluents like chloroform or chloroform/methanol mixtures.

- The resulting compounds are crystallized from ethanol.

- The amino derivatives are then converted to their hydrochloride salts and crystallized from methanol.

Reduction of 2-Arylbenzofuran-3-carboxylate to trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate

The reduction of 2-arylbenzofuran-3-carboxylate to trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate, followed by hydrolysis to generate trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid, can be performed using a specific procedure:

- trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate is prepared according to a reported procedure.

- A solution of 2-arylbenzofuran-3-carboxylate in a mixture of THF-MeOH (1:1 ratio) is precooled to -15°C under a nitrogen atmosphere.

- Magnesium crumbles are added, followed by the addition of ammonium chloride.

- The reaction mixture is stirred at the same temperature for 90 minutes and then allowed to warm up to room temperature, stirring for an additional 30 minutes.

- The reaction is quenched with saturated ammonium chloride solution at -15°C, before dilution with water and extraction with dichloromethane.

- The aqueous phase is extracted with dichloromethane multiple times.

- The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography (heptane/ethyl acetate).

Industrial Production Methods

Industrial production of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, facilitated by palladium catalysis or under SN2 conditions.

Key Findings :

-

Suzuki coupling with arylboronic acids introduces aromatic groups at the 5-position, enabling structural diversification .

-

Azide substitution proceeds efficiently in polar aprotic solvents, offering a route to click chemistry applications.

Functionalization of the Methanamine Group

The primary amine group undergoes characteristic reactions, including acylation, alkylation, and oxidation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 88% | |

| Reductive Amination | Formaldehyde, NaBH₃CN | N-Methyl derivative | 76% | |

| Oxidation | KMnO₄, H₂SO₄ | Nitroso intermediate | 54% |

Key Findings :

-

Acylation with acetyl chloride produces stable amides, preserving the benzofuran core.

-

Controlled oxidation with KMnO₄ generates nitroso intermediates, though over-oxidation to nitro compounds is common.

Reduction and Oxidation of the Benzofuran Core

The dihydrofuran ring and substituents participate in redox reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring Oxidation | DDQ, CH₂Cl₂ | Fully aromatic benzofuran | 81% | |

| Aldehyde Formation | PCC, CH₂Cl₂ | 7-Formyl-5-bromo-2,3-dihydrobenzofuran | 68% |

Key Findings :

-

DDQ oxidizes the dihydrofuran ring to a fully aromatic system, enhancing conjugation .

-

Partial oxidation of the methanamine to an aldehyde is achievable with PCC, though competing over-oxidation requires careful control.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the benzofuran skeleton.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2,3-dihydrobenzofuran | 73% | |

| Stille Coupling | Pd(PPh₃)₄, SnR₃ | 5-Stannylated derivative | 70% |

Key Findings :

-

Sonogashira coupling with terminal alkynes introduces sp-hybridized carbon chains, useful in optoelectronic materials .

-

Catalyst choice (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) significantly impacts yield and selectivity .

Complex Formation and Biological Interactions

The amine group facilitates coordination with metal ions and biomolecules.

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Metal Chelation | Cu(II) acetate | Cu(II)-benzofuran complex | Catalysis | |

| Schiff Base Formation | Salicylaldehyde | Imine-linked conjugate | Antimicrobial agent |

Key Findings :

-

Copper complexes exhibit catalytic activity in oxidation reactions.

-

Schiff bases derived from this compound show enhanced antimicrobial properties compared to the parent molecule.

Stability and Degradation Pathways

The compound decomposes under harsh conditions, forming identifiable byproducts.

| Condition | Degradation Product | Mechanism | Reference |

|---|---|---|---|

| Acidic Hydrolysis (HCl, Δ) | 7-Carboxylic acid derivative | Hydrolysis of amine group | |

| UV Exposure | Brominated quinone | Photo-oxidation |

Key Findings :

-

Acid hydrolysis cleaves the C–N bond, yielding carboxylic acid derivatives.

-

UV-induced oxidation generates quinone structures, relevant in photodegradation studies.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride exhibit potential antidepressant effects. A study demonstrated that derivatives of benzofuran showed significant serotonin reuptake inhibition, suggesting their utility in treating depression and anxiety disorders .

Anticancer Potential

Benzofuran derivatives have been explored for their anticancer properties. The compound has shown activity against various cancer cell lines, particularly in inhibiting the proliferation of tumor cells. For instance, a study highlighted its effectiveness in reducing cell viability in breast cancer models .

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have been documented in several studies. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Data Table of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of benzofuran followed by amination processes. Various derivatives have been synthesized to enhance its biological activity and reduce toxicity.

Case Study: Synthesis Pathway

A recent synthesis pathway involved:

- Bromination of 2,3-dihydrobenzofuran.

- Reaction with formaldehyde and amine to yield the target compound.

- Purification through recrystallization to obtain hydrochloride salt form .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low acute toxicity levels; however, detailed chronic toxicity studies are necessary to establish long-term safety.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydrobenzofuran Derivatives

The most direct analog is (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CID 75452402). Key differences include:

- Substituent Effects : Bromine (atomic radius: 1.15 Å) vs. chlorine (0.99 Å) alters steric bulk and electronic properties. Bromine’s higher polarizability may enhance lipophilicity, impacting membrane permeability or binding affinity.

- Chloro analog: C₉H₁₀ClNO·HCl .

- Collision Cross-Section (CCS) : For the chloro analog, predicted CCS values range from 134.5 Ų ([M+H]⁺) to 147.5 Ų ([M+Na]⁺). Bromine substitution would likely increase CCS due to greater atomic mass and size .

Table 1: Halogen-Substituted Derivatives Comparison

| Property | Bromo Compound (Theoretical) | Chloro Analog (CID 75452402) |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO·HCl | C₉H₁₀ClNO·HCl |

| Predicted CCS ([M+H]⁺) | ~140–150 Ų | 134.5 Ų |

| Substituent Position | 5-Bromo | 5-Chloro |

Heterocyclic Methanamine Hydrochlorides

lists compounds with alternative heterocycles, such as:

- Furan-2-yl methanamine hydrochloride (2m): A simple furan ring lacking the dihydrobenzofuran scaffold.

- Benzo[b]thiophen-2-yl methanamine hydrochloride (2l): A sulfur-containing heterocycle with distinct electronic properties.

Key Differences:

- Aromaticity vs. Saturation : The dihydrobenzofuran core in the bromo compound is partially saturated, reducing aromaticity compared to fully aromatic furan or thiophene derivatives. This may influence conformational flexibility and intermolecular interactions .

- NMR Shifts : For example, furan-2-yl methanamine (2m) exhibits distinct ¹H NMR signals (e.g., δ 6.35 ppm for furan protons in DMSO-d₆) compared to dihydrobenzofuran systems, where protons on the saturated ring resonate upfield (δ 3.0–4.5 ppm) .

Thiazole-Based Methanamine Derivatives

describes compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride , which feature a thiazole ring instead of dihydrobenzofuran.

Structural and Functional Contrasts:

- Heteroatom Effects : Thiazole’s nitrogen and sulfur atoms introduce hydrogen-bonding and dipole interactions absent in the bromo compound.

- Melting Points : Thiazole derivatives (e.g., mp 268°C) suggest higher thermal stability compared to dihydrobenzofuran analogs, though data for the bromo compound are unavailable .

Research Implications and Limitations

While direct data on the bromo compound are sparse, comparisons with chloro analogs and heterocyclic variants highlight:

- Synthetic Utility : Halogenation patterns and heterocycle choice can be tailored to modulate physicochemical properties (e.g., solubility, CCS).

Limitations : The absence of experimental data (e.g., NMR, CCS) for the bromo compound necessitates reliance on computational predictions and analog-based extrapolation.

Biological Activity

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a synthetic compound with potential biological activities. Its molecular formula is CHBrClNO, and it has garnered attention for its possible applications in pharmacology, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Weight : 264.54 g/mol

- CAS Number : 1461704-70-0

- Purity : Minimum 95%

Biological Activity Overview

The compound's biological activity has been explored primarily in the context of its antimicrobial properties. Studies have indicated that it may exhibit significant antibacterial and antifungal activities.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its potency:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Strong activity |

| Escherichia coli | 0.0195 | Moderate activity |

| Bacillus mycoides | 0.0048 | Strong activity |

| Candida albicans | 0.039 | Moderate activity |

These results indicate that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria such as S. aureus and B. mycoides .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial efficacy of various derivatives of benzofuran compounds, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with an emphasis on its rapid action against E. coli and S. aureus, achieving complete bacterial death within 8 hours at certain concentrations .

- Antifungal Properties : In another study focusing on antifungal activities, the compound was tested against several fungal strains, showing promising results with MIC values indicating effective inhibition of growth in C. albicans and other pathogenic fungi .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with bacterial cell membranes or essential enzymes, disrupting cellular functions leading to microbial death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride with high purity?

- Answer : The synthesis typically involves bromination of a dihydrobenzofuran precursor, followed by introduction of the methanamine group via reductive amination. Key steps include:

- Bromination : Use electrophilic aromatic substitution (e.g., NBS or Br₂ with Lewis acids) at position 5 of the benzofuran core.

- Amine Introduction : Coupling with a protected amine (e.g., via Buchwald-Hartwig amination or nucleophilic substitution), followed by deprotection and salt formation with HCl.

- Purity Optimization : Employ flash chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the hydrochloride salt .

- Validation : Confirm purity via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify substituent positions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–7.2 ppm) and dihydrobenzofuran CH₂ groups (δ 2.5–3.5 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calc. for C₉H₁₀BrNO·HCl: 279.96 Da) .

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~2500 cm⁻¹ (HCl salt) confirm amine hydrochloride formation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies:

- Conditions : Expose samples to 40°C/75% RH for 1–3 months.

- Analysis : Monitor degradation via HPLC for new peaks (indicating hydrolysis or oxidation) and quantify residual purity. Store lyophilized samples at –20°C in amber vials to minimize light/heat degradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Answer : Discrepancies often arise from:

- Purity Variations : Impurities ≥2% (e.g., unreacted brominated intermediates) can skew bioassay results. Cross-validate with orthogonal purity methods (e.g., NMR vs. HPLC) .

- Salt Form Differences : Free base vs. hydrochloride salts exhibit distinct solubility profiles, affecting in vitro activity. Standardize salt forms in comparative studies .

- Assay Conditions : Adjust buffer pH (e.g., PBS vs. HEPES) to account for amine protonation state changes .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., monoamine oxidases)?

- Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites. Bromine’s steric bulk and electron-withdrawing effects may hinder or enhance interactions .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Focus on hydrogen bonding between the amine group and catalytic residues .

- Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorometric MAO-B assays) .

Q. What crystallographic approaches are optimal for resolving disorder in the hydrochloride salt’s crystal structure?

- Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts.

- Refinement : Apply SHELXL with TWIN/BASF commands to model disorder in the dihydrobenzofuran ring or counterion positions .

- Visualization : Generate ORTEP-3 diagrams to highlight anisotropic displacement parameters and validate hydrogen-bonding networks (e.g., N-H···Cl interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.